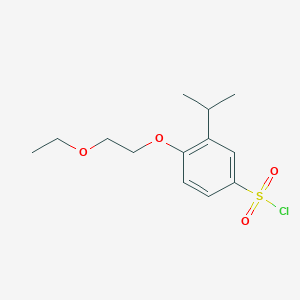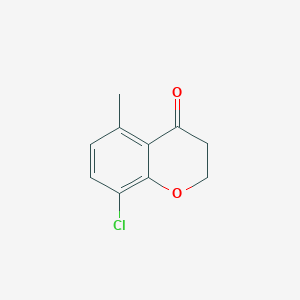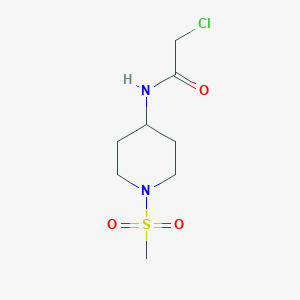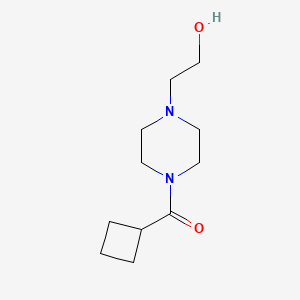
4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride
Overview
Description
4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring substituted with an isopropyl group and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-isopropylphenol as the starting material.
Reaction Steps:
Epoxylation: The phenol is first converted to its epoxide derivative using ethylene oxide.
Chlorosulfonation: The resulting epoxide is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.
Purification: The final product is purified through recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acid or sulfonamide derivatives.
Substitution: Substitution reactions can replace the sulfonyl chloride group with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Amines and alcohols are typically used as nucleophiles in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as phenols and quinones.
Reduction Products: Sulfonic acids and sulfonamides.
Substitution Products: Amine and alcohol derivatives.
Scientific Research Applications
4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide or sulfonic acid derivatives. These derivatives can then participate in further chemical reactions or biological processes.
Comparison with Similar Compounds
4-(2-Ethoxyethoxy)benzenesulfonyl chloride: Similar structure but lacks the isopropyl group.
3-Isopropylbenzenesulfonyl chloride: Similar structure but lacks the ethoxyethoxy group.
4-(2-Ethoxyethoxy)benzaldehyde: Similar structure but contains an aldehyde group instead of a sulfonyl chloride group.
Uniqueness: 4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride is unique due to the combination of the isopropyl group and the ethoxyethoxy group, which provides it with distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(2-ethoxyethoxy)-3-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWPKFMROCTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)



![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)


